molecular formula C19H19N3O3 B2691342 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide CAS No. 1090962-72-3

2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide

Cat. No.: B2691342
CAS No.: 1090962-72-3
M. Wt: 337.379
InChI Key: UGOIEMTYKVSHRC-UHFFFAOYSA-N
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Description

“2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure of “this compound” is not available in the retrieved data .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and flash point. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved data .

Scientific Research Applications

Mechanofluorochromic Properties and Molecular Interactions

Effect of Stacking Mode on Optical Properties

Research on derivatives of 3-aryl-2-cyano acrylamide, closely related to the chemical , has shown that these compounds exhibit distinct optical properties due to their face-to-face stacking mode. Different derivatives demonstrated changes in luminescence and emission peaks when subjected to mechanical grinding, indicating their potential use in optical and material sciences for developing new luminescent materials or sensors (Qing‐bao Song et al., 2015).

Heterocyclic Syntheses and Antimicrobial Applications

Synthesis of Novel Derivatives

Enaminones, which share a structural motif with the compound of interest, have been employed in the synthesis of various heterocyclic compounds, such as pyrrolo[3,4-b]pyridines and dihydropyridines. These derivatives are suggested as potential drug candidates, indicating the versatility of the core structure in medicinal chemistry applications (M. Mashaly et al., 2014).

Antimicrobial Activity of Heterocyclic Dyes

A series of acyclic and heterocyclic dyes based on conjugate enaminones and enaminonitrile moieties, related to the core structure of the compound , have shown significant in vitro antibacterial and antifungal activities. This research highlights the potential of such compounds in the development of antimicrobial agents and textile finishing (H. Shams et al., 2011).

Molecular Interaction Studies

Studies on Molecular Interactions in Solutions

Investigations into the molecular interactions of related compounds in ethanol solutions have provided insights into solute-solvent and solvent-solvent interactions. Such studies are crucial for understanding the behavior of these compounds in various solvents, impacting their potential applications in chemical syntheses and material science (P. Tekade et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, the mechanism of action for “2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide” is not available in the retrieved data .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards of “2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide” are not available in the retrieved data .

Future Directions

The future directions for research on “2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is needed to fully understand this compound and its potential applications .

Properties

IUPAC Name

2-cyano-N-(2-methoxyethyl)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-10-9-22-19(23)17(12-20)11-15-4-6-18(7-5-15)25-14-16-3-2-8-21-13-16/h2-8,11,13H,9-10,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOIEMTYKVSHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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